molecular formula C11H17F2NO3 B2757945 N-[2,2-Difluoro-2-(4-methoxyoxan-4-yl)ethyl]prop-2-enamide CAS No. 2361657-49-8

N-[2,2-Difluoro-2-(4-methoxyoxan-4-yl)ethyl]prop-2-enamide

Cat. No.: B2757945
CAS No.: 2361657-49-8
M. Wt: 249.258
InChI Key: SZGWEMNGQKPZNO-UHFFFAOYSA-N
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Description

N-[2,2-Difluoro-2-(4-methoxyoxan-4-yl)ethyl]prop-2-enamide is a synthetic organic compound characterized by the presence of difluoro and methoxy groups attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-Difluoro-2-(4-methoxyoxan-4-yl)ethyl]prop-2-enamide typically involves multiple steps. One common method starts with the preparation of 2,2-difluoro-2-(4-methoxyoxan-4-yl)acetic acid, which is then converted to the desired compound through a series of reactions involving amide formation and alkylation .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations .

Chemical Reactions Analysis

Types of Reactions

N-[2,2-Difluoro-2-(4-methoxyoxan-4-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-[2,2-Difluoro-2-(4-methoxyoxan-4-yl)ethyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2,2-Difluoro-2-(4-methoxyoxan-4-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[2,2-Difluoro-2-(4-methoxyoxan-4-yl)ethyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[2,2-difluoro-2-(4-methoxyoxan-4-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO3/c1-3-9(15)14-8-11(12,13)10(16-2)4-6-17-7-5-10/h3H,1,4-8H2,2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGWEMNGQKPZNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOCC1)C(CNC(=O)C=C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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